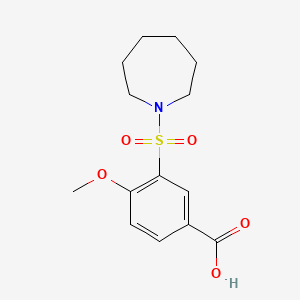

3-(Azepan-1-ylsulfonyl)-4-methoxybenzoic acid

Description

Properties

IUPAC Name |

3-(azepan-1-ylsulfonyl)-4-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5S/c1-20-12-7-6-11(14(16)17)10-13(12)21(18,19)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSIIBIGRHVVLAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N2CCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101186381 | |

| Record name | 3-[(Hexahydro-1H-azepin-1-yl)sulfonyl]-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101186381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299181-35-4 | |

| Record name | 3-[(Hexahydro-1H-azepin-1-yl)sulfonyl]-4-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=299181-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(Hexahydro-1H-azepin-1-yl)sulfonyl]-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101186381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(azepane-1-sulfonyl)-4-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Azepan 1 Ylsulfonyl 4 Methoxybenzoic Acid

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

A retrosynthetic analysis of the target molecule, 3-(azepan-1-ylsulfonyl)-4-methoxybenzoic acid, suggests a primary disconnection at the sulfonamide bond. This bond is typically formed between a sulfonyl chloride and an amine. This leads to two key precursors: 4-methoxy-3-(chlorosulfonyl)benzoic acid and azepane.

Further disconnection of the 4-methoxy-3-(chlorosulfonyl)benzoic acid intermediate points to 4-methoxybenzoic acid as a starting material. The chlorosulfonyl group can be introduced onto the aromatic ring via an electrophilic substitution reaction, specifically chlorosulfonation. The methoxy (B1213986) and carboxylic acid groups are directing groups that will influence the position of the incoming chlorosulfonyl group.

Precursor Identification and Synthesis for Key Building Blocks

The primary precursors identified through retrosynthesis are:

4-Methoxybenzoic acid: This is a commercially available starting material. Alternatively, it can be synthesized from 4-methylanisole (B47524) by oxidation of the methyl group.

Azepane: Also known as hexamethyleneimine, this cyclic secondary amine is commercially available. Its synthesis can be achieved through various methods, including the cyclization of 6-amino-1-hexanol (B32743) or the reduction of caprolactam.

4-methoxy-3-(chlorosulfonyl)benzoic acid: This key intermediate is not typically available commercially and must be synthesized. The standard method for its preparation is the direct chlorosulfonation of 4-methoxybenzoic acid.

Detailed Reaction Pathways for Sulfonylation Strategies

The formation of the sulfonamide linkage is a critical step in the synthesis of the target compound. This is generally achieved by reacting a sulfonyl chloride with a primary or secondary amine.

Exploration of Various Sulfonyl Chloride Precursors

The most direct precursor for the sulfonylation step is 4-methoxy-3-(chlorosulfonyl)benzoic acid. Its synthesis involves the treatment of 4-methoxybenzoic acid with chlorosulfonic acid. The reaction proceeds via electrophilic aromatic substitution, where the chlorosulfonium ion acts as the electrophile. The methoxy group is a strong activating group and is ortho-, para-directing, while the carboxylic acid group is a deactivating group and is meta-directing. The substitution occurs at the position ortho to the methoxy group and meta to the carboxylic acid group.

An analogous procedure for the chlorosulfonation of a substituted benzoic acid involves portion-wise addition of 4-chlorobenzoic acid to chlorosulfonic acid at 0°C, followed by heating. A similar approach can be applied to 4-methoxybenzoic acid.

Table 1: Synthesis of Sulfonyl Chloride Precursors

| Starting Material | Reagent | Product |

|---|---|---|

| 4-Methoxybenzoic acid | Chlorosulfonic acid | 4-Methoxy-3-(chlorosulfonyl)benzoic acid |

Reaction Conditions Optimization for Sulfonamide Formation

The reaction between 4-methoxy-3-(chlorosulfonyl)benzoic acid and azepane to form the sulfonamide bond is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent, base, and temperature can significantly impact the reaction's yield and purity.

Recent studies have focused on optimizing sulfonamide synthesis to be more efficient and environmentally friendly. For instance, a rapid and efficient protocol has been developed using lithium hydroxide (B78521) monohydrate (LiOH·H₂O) as a base in an ethanol:water solvent system at 0–5°C. tandfonline.com This method has been shown to produce excellent yields in very short reaction times, often within minutes. tandfonline.com The use of heterocyclic secondary amines like morpholine (B109124) and piperidine (B6355638) under these conditions resulted in excellent yields of 98% and 94%, respectively, in under 4 minutes. tandfonline.com

Table 2: Optimization of Sulfonamide Formation Conditions

| Base | Solvent | Temperature (°C) | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| LiOH·H₂O | Ethanol:Water (1:5) | 0–5 | 1–8 min | Very Good to Excellent | tandfonline.com |

| Pyridine | Dichloromethane | Room Temperature | Several hours | Good to Excellent | Conventional Method |

Methodologies for Carboxylic Acid Functionalization on the Benzoic Acid Core

While the synthesis of the target compound typically starts with a pre-existing benzoic acid derivative, it is synthetically feasible to introduce the carboxylic acid group at a later stage. One common method is the oxidation of a methyl group on the benzene (B151609) ring. For example, p-toluenesulfonic acid can be oxidized to 4-carboxybenzenesulfonic acid using potassium permanganate. chemicalbook.com This intermediate can then be converted to the corresponding sulfonyl chloride. chemicalbook.com

Strategies for Incorporating the Methoxy Group

The methoxy group is a key feature of the target molecule and is typically present in the starting material, 4-methoxybenzoic acid. However, if the synthesis were to start from a different precursor, such as 4-hydroxybenzoic acid, the methoxy group could be introduced via a Williamson ether synthesis. This would involve deprotonating the phenolic hydroxyl group with a suitable base, such as potassium carbonate, followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate. A similar alkylation is seen in the synthesis of bosutinib, where methyl 4-hydroxy-3-methoxybenzoate is alkylated using 1-bromo-3-chloropropane (B140262) and potassium carbonate in DMF. mdpi.com

Functional Group Interconversions Leading to the Benzoic Acid Moiety

The formation of the 4-methoxybenzoic acid core of the target molecule can be achieved through various functional group interconversions. A common precursor is 4-methoxyacetophenone, which can be oxidized to 4-methoxybenzoic acid. researchgate.net The electron-donating nature of the methoxy group at the para position influences the reactivity of the benzene ring, making it susceptible to electrophilic substitution reactions which are crucial for introducing the sulfonyl group. chemicalbook.com

Another potential pathway involves the derivatization of simpler benzoic acids. For instance, 3- and 4-hydroxybenzoic acids can be precursors, with the hydroxyl group later being methylated. The synthesis of bosutinib, a complex pharmaceutical, starts from 3-methoxy-4-hydroxybenzoic acid, highlighting the industrial relevance of such substituted benzoic acids. mdpi.com The carboxylic acid functionality itself can be derived from the hydrolysis of a nitrile or an ester, or through the carboxylation of an organometallic reagent.

The key transformation on the 4-methoxybenzoic acid backbone is the introduction of the sulfonyl chloride group at the 3-position. This is typically achieved through chlorosulfonation of 4-methoxybenzoic acid. The directing effects of the methoxy and carboxylic acid groups will influence the position of sulfonation.

Synthesis and Incorporation of the Azepane Ring System

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a significant structural motif in many bioactive molecules. nih.govresearchgate.net Its synthesis can be challenging due to the entropic unfavorability of forming a seven-membered ring. nih.gov

Cyclization Strategies for Azepane Formation

Several strategies have been developed for the synthesis of the azepane ring. These can be broadly categorized as ring-closing reactions and ring-expansion reactions.

Ring-Closing Metathesis (RCM): This powerful technique utilizes ruthenium-based catalysts to form cyclic olefins from acyclic diene precursors, which can then be reduced to the saturated azepane ring.

Aza-Prins Cyclization: This method involves the reaction of an amine with an aldehyde and an alkene, mediated by a Lewis acid, to form the heterocyclic ring. A silyl (B83357) aza-Prins cyclization has been developed for the synthesis of tetrahydroazepines, which can be subsequently reduced to azepanes. nih.govacs.orgresearchgate.net This approach allows for the formation of C-N and C-C bonds in a single step. nih.govacs.orgresearchgate.net

Tandem Amination/Cyclization: An efficient method for preparing functionalized azepines involves the copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines. nih.gov This reaction proceeds smoothly to furnish the azepine core in moderate to good yields. nih.gov

Reductive Amination: Intramolecular reductive amination of a linear amino-aldehyde or amino-ketone is a common and effective method for forming the azepane ring. nih.gov

Ring Expansion: Azepanes can also be synthesized through the ring expansion of smaller rings like piperidines or pyrrolidines. researchgate.netresearchgate.net For example, the reaction of dihalocarbene species with N-Boc-1,2,3,4-tetrahydropyridines followed by reductive amination can trigger a cyclopropane (B1198618) ring cleavage and expansion to yield functionalized azepanes. rsc.org

| Cyclization Strategy | Description | Precursors | Key Reagents/Catalysts |

| Ring-Closing Metathesis | Formation of a cyclic olefin from an acyclic diene, followed by reduction. | Acyclic diene with a nitrogen tether | Grubbs' catalyst (ruthenium-based) |

| Silyl Aza-Prins Cyclization | Lewis acid-mediated reaction of an amine, aldehyde, and alkene. nih.govacs.orgresearchgate.net | Allylsilyl amines, aldehydes | Iron(III) salts, InCl₃ nih.govacs.orgresearchgate.net |

| Tandem Amination/Cyclization | Copper-catalyzed reaction of allenynes with amines. nih.gov | Functionalized allenynes, primary/secondary amines | Cu(I) complexes (e.g., Cu(MeCN)₄PF₆) nih.gov |

| Intramolecular Reductive Amination | Cyclization of a linear amino-aldehyde or amino-ketone. nih.gov | Amino-aldehydes, amino-ketones | Reducing agents (e.g., NaBH(OAc)₃) |

| Ring Expansion | Expansion of a smaller heterocyclic ring. rsc.org | Dihalocyclopropane derivatives of tetrahydropyridines | Dihalocarbenes, reducing agents |

Coupling Reactions Involving Azepane Derivatives

Once the azepane ring is synthesized, it is incorporated into the final molecule through a coupling reaction with the benzoic acid derivative. The most direct approach involves the reaction of azepane with 3-(chlorosulfonyl)-4-methoxybenzoic acid. This is a standard sulfonamide bond formation reaction, typically carried out in the presence of a base to neutralize the HCl byproduct.

Alternatively, copper-catalyzed C-N cross-coupling reactions can be employed. For instance, an aryl halide can be coupled with azepane using a copper catalyst and a suitable ligand. researchgate.net This strategy could be applied if the benzoic acid moiety is functionalized with a halide at the 3-position instead of a sulfonyl chloride.

Scalable Synthetic Approaches and Process Chemistry Considerations

For the large-scale synthesis of this compound, several factors must be considered to ensure an efficient, safe, and cost-effective process.

Route Selection: A convergent synthesis, where the azepane and the substituted benzoic acid are prepared separately and then coupled, is generally preferred for scalability. This allows for optimization of each synthetic branch independently.

Reagent and Solvent Selection: The choice of reagents and solvents should prioritize safety, cost, and ease of handling. For example, the use of highly toxic or expensive catalysts should be minimized. The final sulfonamide coupling step is robust and generally high-yielding, making it suitable for large-scale production.

Purification: Crystallization is the preferred method for purification on a large scale as it is more economical and efficient than chromatography. The solid nature of the final product and its intermediates would be advantageous in this regard.

Process Safety: A thorough safety assessment of each step is necessary, particularly for reactions involving reactive intermediates like sulfonyl chlorides or potentially exothermic reactions.

Application of Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is becoming increasingly important in pharmaceutical synthesis to minimize environmental impact. jddhs.comjocpr.comjddhs.com

Atom Economy: The chosen synthetic route should maximize the incorporation of atoms from the starting materials into the final product. The sulfonamide coupling reaction has good atom economy, with HCl being the main byproduct.

Use of Safer Solvents: Whenever possible, hazardous organic solvents should be replaced with greener alternatives such as water, ethanol, or supercritical CO₂. jddhs.comjocpr.com Solvent-free reactions are also an attractive option. jddhs.com

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones as they are used in smaller quantities and can be recycled. ethernet.edu.et This is particularly relevant in the synthesis of the azepane ring, where catalytic methods like RCM and copper-catalyzed cyclizations are available.

Energy Efficiency: Reactions should be designed to be conducted at ambient temperature and pressure to reduce energy consumption. ethernet.edu.et Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. jddhs.com

Renewable Feedstocks: While not directly applicable to the core structure of this molecule, the use of bio-derived solvents or reagents where possible can contribute to a greener process. jocpr.com

By carefully considering these principles in the design of the synthetic route, the production of this compound can be made more sustainable and environmentally friendly.

Chemical Derivatives and Analogues of 3 Azepan 1 Ylsulfonyl 4 Methoxybenzoic Acid

Rational Design Principles for Structural Diversification

The systematic modification of a lead compound is guided by established principles of medicinal chemistry, aiming to optimize its interaction with biological targets. For 3-(Azepan-1-ylsulfonyl)-4-methoxybenzoic acid, structural diversification can be approached by modifying its three key components: the benzoic acid moiety, the azepane ring system, and the sulfonyl group.

Modifications on the Benzoic Acid Moiety

The carboxylic acid group of the benzoic acid moiety is a critical functional group that can participate in hydrogen bonding and ionic interactions with biological targets. However, its acidic nature can sometimes limit oral bioavailability. Therefore, a common strategy involves its modification to amides, esters, or bioisosteric replacements. For instance, a series of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide (B126) derivatives have been designed and synthesized as potent inhibitors of carbonic anhydrase IX (CAIX), an enzyme overexpressed in various tumors. researchgate.net In these derivatives, the carboxylic acid is converted to an amide, which can still act as a hydrogen bond donor and acceptor, while potentially improving cell permeability.

Key modifications to the benzoic acid moiety include:

Amide formation: Conversion of the carboxylic acid to a primary, secondary, or tertiary amide introduces a diverse range of substituents that can explore different binding pockets of a target protein.

Esterification: The formation of esters can mask the polar carboxylic acid group, potentially enhancing membrane permeability. These esters can act as prodrugs, being hydrolyzed in vivo to release the active carboxylic acid.

Bioisosteric replacement: Replacing the carboxylic acid with other acidic functional groups, such as a tetrazole or a hydroxamic acid, can maintain the key interactions while altering the compound's physicochemical properties.

Variations within the Azepane Ring System

The seven-membered azepane ring is a flexible and lipophilic moiety that can significantly influence the compound's binding affinity and selectivity. The flexibility of this ring allows it to adopt various conformations, potentially leading to a better fit within a binding site. nih.gov Modifications to the azepane ring can be explored to fine-tune these properties.

Rational design principles for modifying the azepane ring include:

Ring size variation: Exploring analogues with smaller (e.g., pyrrolidine, piperidine) or larger rings can impact the conformational flexibility and the orientation of the substituents.

Introduction of substituents: The placement of substituents, such as hydroxyl or amino groups, on the azepane ring can introduce new interaction points with the target and improve solubility. The stereoselective synthesis of heavily hydroxylated azepane iminosugars showcases advanced methods for creating such functionalized rings. nih.gov

Ring constraint: Introducing conformational constraints, such as double bonds or fused rings, can lock the azepane ring into a specific conformation, which may be more favorable for binding and could increase selectivity.

Substitutions and Linkages on the Sulfonyl Group

The sulfonyl group acts as a key linker between the azepane ring and the benzoic acid moiety. While the sulfonamide linkage is common, its properties can be modulated, or the entire group can be replaced to alter the compound's geometry and electronic properties. Molecular modeling studies on related scaffolds have shown that replacing the sulfonamide with thioether, sulfoxide, or sulfone groups can significantly impact biological activity. researchgate.net

Strategies for modifying the sulfonyl group and its linkage include:

Sulfonamide N-alkylation/arylation: While the nitrogen of the sulfonamide in the parent compound is part of the azepane ring, in related structures, this nitrogen can be a site for substitution, which can influence the compound's inhibitory potency. researchgate.net

Synthetic Strategies for Analogue Generation

The synthesis of a diverse library of analogues is crucial for establishing structure-activity relationships and identifying optimized lead compounds. Both high-throughput and traditional synthetic methods are employed to generate these derivatives.

Parallel Synthesis and Combinatorial Chemistry Approaches

Combinatorial chemistry and parallel synthesis are powerful tools for the rapid generation of large libraries of related compounds. nih.gov These techniques involve the systematic and repetitive covalent linkage of various "building blocks" to a common scaffold. nih.gov For the derivatives of this compound, a parallel synthesis approach can be envisioned where the core acid is coupled with a diverse set of amines to generate a library of amides. mdpi.com

This approach typically involves:

Solid-phase or solution-phase synthesis: In solid-phase synthesis, the starting material is attached to a resin, and excess reagents and by-products are easily washed away. researchgate.net Solution-phase synthesis can also be adapted for parallel synthesis, often using purification techniques that are amenable to automation. mdpi.com

Use of diverse building blocks: A wide array of commercially available amines can be used to react with the activated carboxylic acid of the parent compound, leading to a large and diverse library of N-aryl or N-alkyl benzamides.

Below is an interactive table showcasing a hypothetical library of derivatives generated through parallel synthesis.

| Derivative ID | R Group (Amine) | Molecular Formula | Predicted LogP |

| AMS-001 | Aniline | C19H22N2O4S | 3.5 |

| AMS-002 | 4-Chloroaniline | C19H21ClN2O4S | 4.2 |

| AMS-003 | 4-Methoxyaniline | C20H24N2O5S | 3.3 |

| AMS-004 | Benzylamine | C20H24N2O4S | 3.7 |

| AMS-005 | Cyclohexylamine | C19H28N2O4S | 3.9 |

Directed Synthesis of Specific Derivatives

While combinatorial approaches are excellent for initial screening, directed synthesis is employed to create specific, rationally designed analogues for more detailed biological evaluation. This approach allows for greater control over the reaction conditions and purification of the final products. The synthesis of a series of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives as CAIX inhibitors is an example of directed synthesis. researchgate.net The general synthetic route involves the activation of the carboxylic acid of this compound, followed by coupling with a specific aryl amine.

A typical directed synthesis would involve:

Activation of the carboxylic acid: Reagents such as thionyl chloride or carbodiimides are used to convert the carboxylic acid into a more reactive species, like an acid chloride or an activated ester.

Amide bond formation: The activated acid is then reacted with the desired amine in the presence of a base to yield the final amide product.

Purification: The synthesized compound is purified using techniques like column chromatography or recrystallization to ensure high purity for biological testing.

This targeted approach allows for the synthesis of specific compounds that have been designed based on molecular modeling studies or previous structure-activity relationship data to have improved properties.

Exploration of Isosteric and Bioisosteric Replacements

Isosteric and bioisosteric replacements are fundamental strategies in drug design, involving the substitution of specific atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties. The goal is to enhance desired characteristics such as potency, selectivity, metabolic stability, and pharmacokinetic parameters while minimizing undesirable side effects. For this compound, several key functional groups are amenable to such modifications.

The carboxylic acid moiety is a primary target for bioisosteric replacement. While essential for the activity of many compounds, its acidic nature can lead to poor membrane permeability and rapid metabolism. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and various five-membered heterocyclic rings such as oxadiazoles (B1248032) and thiadiazoles. drughunter.com For instance, replacing the carboxylic acid with a tetrazole ring can maintain the acidic proton and hydrogen bonding capabilities necessary for target interaction while potentially improving oral bioavailability.

The sulfonamide linkage and the azepane ring also present opportunities for modification. The azepane ring can be replaced with other cyclic amines of varying ring sizes (e.g., piperidine (B6355638), pyrrolidine) or those containing heteroatoms (e.g., morpholine (B109124), piperazine) to explore the impact on binding affinity and selectivity. The sulfonamide itself is a robust functional group, but its properties can be fine-tuned by altering the substitution pattern on the nitrogen atom.

The aromatic core and its substituents, the methoxy (B1213986) group and the sulfonyl group, are also key areas for isosteric exploration. The methoxy group can be replaced with other small alkyl groups, halogens, or a trifluoromethyl group to modulate electronic properties and metabolic stability. The relative positions of the substituents on the phenyl ring can also be altered to investigate the optimal geometry for biological activity.

Below is a table of hypothetical analogues of this compound, illustrating potential isosteric and bioisosteric replacements and their anticipated effects based on established medicinal chemistry principles.

| Analogue | Modification | Rationale | Predicted Outcome |

| Analogue A | Replacement of the carboxylic acid with a 5-tetrazole group. | The tetrazole ring is a well-established bioisostere of the carboxylic acid, mimicking its acidity and hydrogen bonding capacity. | Potential for improved metabolic stability and oral bioavailability. |

| Analogue B | Replacement of the azepane ring with a morpholine ring. | Introduction of a heteroatom to explore changes in polarity and hydrogen bonding potential. | May alter target selectivity and improve solubility. |

| Analogue C | Replacement of the 4-methoxy group with a 4-trifluoromethyl group. | The trifluoromethyl group is a strong electron-withdrawing group that can block metabolic oxidation. | Increased metabolic stability and potential for altered electronic interactions with the target. |

| Analogue D | Isomeric rearrangement to 4-(Azepan-1-ylsulfonyl)-3-methoxybenzoic acid. | To investigate the importance of the substitution pattern on the phenyl ring for biological activity. | May lead to a significant change in potency or selectivity. |

Development of Chemically Tagged Analogues for Mechanistic Studies

To understand the mechanism of action of a bioactive compound, it is often necessary to track its localization within cells, identify its binding partners, and quantify its engagement with its target. Chemically tagged analogues are indispensable tools for these mechanistic studies. These analogues incorporate a reporter group, such as a fluorescent dye, a radioactive isotope, or an affinity tag like biotin, into the parent molecule.

The design of a chemically tagged analogue must be carefully considered to ensure that the introduction of the tag does not significantly alter the compound's biological activity. This is typically achieved by attaching the tag via a flexible linker to a position on the molecule that is not critical for its interaction with its biological target.

For this compound, several strategies for chemical tagging can be envisioned. A fluorescent tag, such as a fluorescein (B123965) or rhodamine derivative, could be appended to the molecule to allow for visualization of its subcellular distribution using fluorescence microscopy. A biotinylated analogue could be synthesized to facilitate affinity purification of the compound's binding partners from cell lysates. Furthermore, the incorporation of a photoreactive group, such as a diazirine or an azide, would enable photoaffinity labeling experiments to covalently crosslink the compound to its direct biological target(s) for subsequent identification by mass spectrometry.

The development of such chemically tagged probes is a powerful approach to de-orphanize novel bioactive compounds and to gain a deeper understanding of their molecular mechanisms of action.

The following table presents a selection of proposed chemically tagged analogues of this compound and their potential applications in mechanistic studies.

| Tagged Analogue | Type of Tag | Attachment Point | Application |

| Analogue E | Fluorescein Isothiocyanate (FITC) | Linked to the azepane ring via a polyethylene (B3416737) glycol (PEG) linker. | Cellular imaging to determine subcellular localization. |

| Analogue F | Biotin | Attached to the para-position of the benzoic acid via an amide linkage. | Affinity pull-down assays to identify protein binding partners. |

| Analogue G | Diazirine | Incorporated into the phenyl ring. | Photoaffinity labeling to covalently crosslink and identify the direct molecular target. |

| Analogue H | 3H (Tritium) | Introduced into the azepane ring. | Radioligand binding assays to quantify target engagement and for use in pharmacokinetic studies. |

Advanced Methodologies and Analytical Techniques in Research on 3 Azepan 1 Ylsulfonyl 4 Methoxybenzoic Acid

Application of Advanced Spectroscopic Methods for Mechanistic Elucidation (Beyond basic identification)

Advanced spectroscopic methods are pivotal in moving beyond simple structural identification to understanding the dynamic behavior and interactions of a compound like 3-(Azepan-1-ylsulfonyl)-4-methoxybenzoic acid at a molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed with Gradient Spectroscopy (WaterLOGSY) would be instrumental in determining if and how the compound binds to a biological target. These experiments can identify the specific protons on the compound that are in close proximity to the target protein, thereby mapping the binding epitope. Furthermore, 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) could be used to study conformational changes in both the ligand and the target upon binding.

Mass Spectrometry (MS): Advanced MS techniques, such as Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), could reveal changes in the solvent accessibility of the target protein's backbone amides upon binding of this compound. This provides insights into allosteric effects and conformational dynamics. Native mass spectrometry would allow for the study of the non-covalent complex between the compound and its target, providing stoichiometric information and binding affinities.

Crystallographic Studies of Compound-Target Complexes for Structural Insights

X-ray crystallography provides high-resolution, three-dimensional structural information of a compound bound to its biological target. For this compound, co-crystallization with its putative target protein would be the primary objective.

Structural Determination: A successfully obtained crystal structure of the complex would reveal the precise binding mode of the compound. This includes identifying the key amino acid residues involved in interactions such as hydrogen bonds, ionic bonds, and hydrophobic interactions with the azepane ring, the sulfonyl group, the methoxy (B1213986) group, and the benzoic acid moiety. This detailed structural information is invaluable for understanding the basis of molecular recognition and for guiding further structure-activity relationship (SAR) studies.

Below is a hypothetical data table summarizing potential interactions that could be revealed through crystallographic studies:

| Functional Group of Compound | Interacting Residue (Example) | Type of Interaction |

| Carboxylic Acid | Arg122 | Salt Bridge |

| Sulfonyl Oxygen | Tyr151 | Hydrogen Bond |

| Methoxy Group | Val103 | Hydrophobic Interaction |

| Azepane Ring | Phe268, Leu271 | Hydrophobic Pocket |

Development and Application of Novel Bioanalytical Assays for In Vitro Studies

To investigate the biological activity of this compound in a high-throughput and quantitative manner, novel bioanalytical assays would need to be developed.

Assay Principles: Depending on the target class, various assay formats could be employed. For instance, if the target is an enzyme, an assay could be developed to measure the inhibition of substrate turnover. This could be a fluorescence-based assay where the enzyme's activity on a fluorogenic substrate is monitored in the presence of varying concentrations of the compound.

Example of a Fluorescence Polarization (FP) Assay: If the compound is designed to disrupt a protein-protein interaction, an FP-based assay could be developed. In this assay, a small fluorescently labeled peptide corresponding to one of the binding partners is used. Binding to the larger protein results in a high FP signal. This compound, if it successfully inhibits the interaction, would lead to a decrease in the FP signal.

A hypothetical data table for results from such an assay is presented below:

| Compound Concentration (µM) | Fluorescence Polarization (mP) | % Inhibition |

| 0.01 | 250 | 0 |

| 0.1 | 225 | 10 |

| 1 | 150 | 40 |

| 10 | 75 | 70 |

| 100 | 50 | 80 |

Integration of High-Throughput Screening (HTS) Methodologies for Chemical Library Evaluation

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify "hits" with a desired biological activity.

Library Screening: A chemical library containing diverse scaffolds, including sulfonamides and benzoic acid derivatives, could be screened using the bioanalytical assay developed in the previous step. The inclusion of this compound in such a library would allow for the direct assessment of its activity in comparison to other compounds.

Hit Confirmation and Prioritization: Data from the HTS campaign would be analyzed to identify initial hits. These hits would then undergo a series of confirmation and counter-screening assays to eliminate false positives. Compounds like this compound, if identified as a hit, would be prioritized for further studies based on their potency, selectivity, and drug-like properties. High-throughput screening campaigns have been successful in identifying novel inhibitors for various targets. For example, a large compound library of 51,624 molecules was screened against Trypanosoma brucei Trypanothione Synthetase, yielding several hits with IC50 values ranging from 1.2 to 36 µM. Similarly, an HTS of 5,065 compounds identified 12 active compounds that protect RPE cells from oxidative damage.

The following table illustrates how data from an HTS campaign might be presented:

| Compound ID | Activity (IC50, µM) | Selectivity vs. Counter-target | Lipinski's Rule of 5 Violations |

| This compound | 5.2 | >100-fold | 0 |

| Compound A | 10.5 | 5-fold | 1 |

| Compound B | >100 | - | 0 |

| Compound C | 2.1 | 50-fold | 0 |

Future Directions and Emerging Research Avenues for 3 Azepan 1 Ylsulfonyl 4 Methoxybenzoic Acid

Exploration of Novel Synthetic Strategies and Process Intensification

The future synthesis of 3-(Azepan-1-ylsulfonyl)-4-methoxybenzoic acid and its analogs could benefit significantly from the adoption of novel synthetic strategies and process intensification techniques. Current synthetic approaches for similar arylsulfonylbenzoic acids often rely on traditional multi-step procedures. Emerging methodologies, however, offer the potential for more efficient, sustainable, and scalable production.

Novel Synthetic Strategies:

Electrochemical Synthesis: Recent advancements have demonstrated the use of electrochemical methods for the oxidative coupling of thiols and amines to form sulfonamides. This approach is environmentally benign as it is driven by electricity, avoids the need for sacrificial reagents, and can often be completed in a significantly shorter time frame.

Solvent-Free and Catalyst-Free Conditions: The development of synthetic protocols that operate under solvent-free or catalyst-free conditions is a key aspect of green chemistry. For arylsulfonamides, methods utilizing microwave irradiation or solid-state grinding are being explored to reduce waste and energy consumption.

C-H Functionalization: Direct C-H sulfonylation of benzoic acid derivatives represents a highly atom-economical approach. Copper-mediated ortho C-H bond sulfonylation of benzoic acids using directing groups has been successfully demonstrated, offering a regioselective pathway to arylsulfonylbenzoic acids.

Process Intensification:

Process intensification in pharmaceutical manufacturing aims to create smaller, safer, and more efficient production processes. For a molecule like this compound, this could involve:

Continuous Flow Chemistry: Transitioning from batch to continuous flow reactors can offer superior control over reaction parameters, leading to improved yield, purity, and safety, especially for exothermic reactions.

Microreactor Technology: The use of microreactors can enhance heat and mass transfer, allowing for precise control over reaction conditions and potentially enabling novel reaction pathways that are not feasible in larger-scale batch reactors.

| Synthetic Strategy | Potential Advantages |

| Electrochemical Synthesis | Environmentally friendly, faster reaction times, avoids hazardous reagents. |

| Solvent-Free Synthesis | Reduced waste, lower cost, simplified workup procedures. |

| C-H Functionalization | High atom economy, fewer synthetic steps, regioselective. |

| Continuous Flow Chemistry | Improved safety, better process control, higher throughput. |

Development of More Sophisticated Computational Models for Predictive Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. For this compound, the development of more sophisticated computational models can accelerate the design of new analogs with optimized properties.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR): These models establish mathematical relationships between the chemical structure and biological activity or physicochemical properties. For sulfonamide derivatives, QSAR and QSPR studies have been used to predict anticancer activity and thermodynamic properties. Future models could incorporate a wider range of molecular descriptors and machine learning algorithms to improve their predictive power for properties relevant to this specific compound class.

Molecular Docking and Dynamics Simulations: These techniques can predict the binding affinity and interaction patterns of a ligand with a biological target. For sulfonamide and azepane-containing compounds, molecular docking has been instrumental in understanding their mechanism of action as enzyme inhibitors. Advanced simulations can provide deeper insights into the dynamic behavior of the ligand-receptor complex, aiding in the rational design of more potent and selective molecules.

Density Functional Theory (DFT) Calculations: DFT studies can provide detailed information about the electronic structure, reactivity, and spectroscopic properties of a molecule. For sulfonamides, DFT has been used to investigate their geometrical parameters, frontier molecular orbitals, and molecular electrostatic potential, which are crucial for understanding their chemical behavior.

Identification of Untapped Molecular Targets and Biochemical Pathways for Chemical Investigation

The structural features of this compound suggest a broad potential for interaction with various biological targets. While the sulfonamide moiety is a well-known pharmacophore, the combination with an azepane ring and a substituted benzoic acid opens up possibilities for novel biological activities.

Kinase Inhibition: The azepane ring is a structural motif found in several protein kinase inhibitors. Therefore, this compound and its derivatives could be investigated as potential inhibitors of various protein kinases involved in cancer and inflammatory diseases.

Enzyme Inhibition: Sulfonamides are classic inhibitors of dihydropteroate synthase in bacteria. However, this functional group is also present in inhibitors of other enzymes, such as carbonic anhydrases and proteases. The unique substitution pattern of the target molecule could confer selectivity for less-explored enzyme targets.

Modulation of Epigenetic Targets: The structural similarity to some known epigenetic modulators suggests that this compound could be explored for its effects on enzymes involved in histone modification or DNA methylation.

Exploring Novel Metabolic Pathways: While the metabolism of common sulfonamide antibiotics is well-studied, the metabolic fate of more complex derivatives like this compound is largely unknown. Investigating its metabolism could reveal novel biotransformation pathways and potentially identify active metabolites.

Potential for Development as a Chemical Probe for Fundamental Biological Research

A chemical probe is a small molecule used to study and manipulate biological systems. Given its potential for specific biological interactions, this compound could be developed into a valuable chemical probe.

Fluorescent Probes: By incorporating a fluorophore into the structure, the molecule could be used to visualize and track its target proteins or cellular processes in real-time using fluorescence microscopy. Sulfonyl-containing compounds have been successfully derivatized into fluorescent probes for various applications.

Affinity-Based Probes: An affinity-based probe contains a reactive group that allows it to covalently bind to its target protein. This enables the identification of the target protein from a complex biological sample through techniques like affinity-based protein profiling (ABPP). The azepane or benzoic acid moiety could be functionalized with a suitable reactive group for this purpose.

PET Ligands: The azepane scaffold is present in several molecules developed as Positron Emission Tomography (PET) ligands for imaging specific receptors or enzymes in the brain. Radiolabeled versions of this compound could be synthesized and evaluated for their potential as PET tracers for neurological targets.

| Probe Type | Application |

| Fluorescent Probe | Live-cell imaging, tracking molecular interactions. |

| Affinity-Based Probe | Target identification, proteome profiling. |

| PET Ligand | In vivo imaging of biological targets in the brain and other organs. |

Integration into New Materials Science or Supramolecular Chemistry Contexts (if structurally relevant)

The distinct structural components of this compound, particularly the rigid benzoic acid and the flexible azepane ring, coupled with the hydrogen bonding capabilities of the carboxylic acid and sulfonamide groups, make it an interesting candidate for applications in materials science and supramolecular chemistry.

Crystal Engineering: The benzoic acid moiety is a well-established building block in crystal engineering, capable of forming robust hydrogen-bonded synthons. The presence of the bulky and flexible azepane-sulfonyl group could lead to the formation of novel and complex supramolecular architectures with potentially interesting physical properties.

Functional Materials for Sensing: Arylsulfonyl and benzoic acid functionalized materials have been explored for their potential in chemical sensing. The specific binding properties that might be discovered for this compound could be harnessed to develop sensors for specific analytes.

Supramolecular Gels and Polymers: The ability of the molecule to form directional non-covalent interactions could be exploited in the design of supramolecular gels or polymers. The properties of these materials would be dictated by the strength and directionality of the intermolecular interactions involving the carboxylic acid and sulfonamide groups. The azepane ring could also participate in host-guest interactions, further expanding the possibilities for creating complex supramolecular assemblies.

Q & A

Q. What are the recommended synthetic routes for 3-(Azepan-1-ylsulfonyl)-4-methoxybenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sulfonylation of 4-methoxybenzoic acid derivatives with azepane sulfonyl chloride. Key steps include:

- Sulfonylation : React 4-methoxybenzoic acid with azepane-1-sulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base. Monitor by TLC (silica gel, ethyl acetate/hexane 1:1) .

- Purification : Use column chromatography (silica gel, gradient elution with DCM/methanol) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

- Optimization : Adjust stoichiometry (1.2 equivalents of sulfonyl chloride) and temperature (0°C to room temperature) to minimize side reactions like over-sulfonylation .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address common pitfalls?

- Methodological Answer :

- NMR : Use - and -NMR in DMSO-d to resolve aromatic protons (δ 7.2–8.1 ppm) and azepane signals (δ 1.5–3.5 ppm). Overlapping methoxy (δ ~3.8 ppm) and sulfonyl groups may require 2D NMR (HSQC, HMBC) for unambiguous assignment .

- FT-IR : Confirm sulfonyl (S=O stretching at 1150–1350 cm) and carboxylic acid (broad O-H stretch ~2500–3300 cm) groups. Note that moisture may obscure O-H signals; dry samples rigorously .

- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]. Fragmentation patterns should align with cleavage at the sulfonyl linkage .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?

- Methodological Answer : Solubility discrepancies often arise from polymorphic forms or residual solvents. Systematic approaches include:

- Solvent Screening : Test solubility in DMSO, methanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy (λ = 260 nm). Note that DMSO enhances solubility (>50 mg/mL) but may interfere with biological assays .

- Thermodynamic Analysis : Measure melting point (mp) via DSC. A sharp mp (~240–245°C) indicates a single polymorph; broad mp suggests impurities or hydrates .

- Crystallography : Obtain single-crystal X-ray data to confirm molecular packing. Hydrate formation (e.g., monohydrate) can reduce solubility in hydrophobic solvents .

Q. What strategies are effective for mitigating byproduct formation during scale-up synthesis?

- Methodological Answer :

- Reaction Monitoring : Use in-situ FT-IR or Raman spectroscopy to track sulfonyl chloride consumption. Stop the reaction at 85–90% conversion to avoid di-sulfonylated byproducts .

- Workflow Adjustments : Replace batch reactors with flow chemistry setups for better temperature control and mixing. This reduces localized excess of sulfonyl chloride .

- Byproduct Identification : Characterize impurities via LC-MS/MS. Common byproducts include hydrolyzed sulfonic acids (retention time shifts in reverse-phase HPLC) .

Q. How can computational tools aid in predicting biological activity or optimizing molecular interactions?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2). The sulfonyl group may act as a hydrogen bond acceptor in the active site .

- QSAR Modeling : Train models on benzoic acid derivatives with known IC values against inflammatory markers. Focus on descriptors like logP (target ~2.5) and topological polar surface area (TPSA >90 Ų) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability in membrane bilayers. The azepane ring’s flexibility may enhance membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.